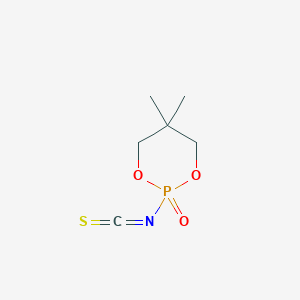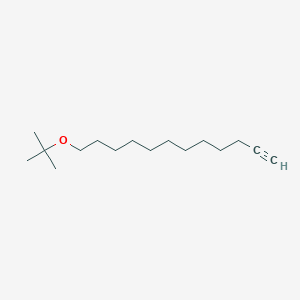
1-Dodecyne, 12-(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyne, 12-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C16H30O. It is a derivative of 1-dodecyne, which is an alkyne with a triple bond between the first and second carbon atoms in a twelve-carbon chain. The addition of the 12-(1,1-dimethylethoxy) group introduces an ether functionality, making this compound unique in its structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyne, 12-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-dodecyne, which can be prepared by the dehydrohalogenation of 1-dodecyl halide.
Etherification: The 12-(1,1-dimethylethoxy) group is introduced through an etherification reaction. This involves the reaction of 1-dodecyne with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ether.
Industrial Production Methods
Industrial production of 1-Dodecyne, 12-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Dehydrohalogenation: Using a suitable catalyst to convert 1-dodecyl halide to 1-dodecyne.
Etherification: Large-scale etherification using tert-butyl alcohol and an acid catalyst in a continuous flow reactor to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyne, 12-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alkanes.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Various substituted ethers
Applications De Recherche Scientifique
1-Dodecyne, 12-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Dodecyne, 12-(1,1-dimethylethoxy)- involves its interaction with molecular targets through its alkyne and ether functionalities. The triple bond can participate in cycloaddition reactions, while the ether group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecyne: A simpler alkyne without the ether functionality.
1-Dodecene: An alkene with a double bond instead of a triple bond.
1-Dodecanol: An alcohol with a hydroxyl group instead of an alkyne.
Uniqueness
1-Dodecyne, 12-(1,1-dimethylethoxy)- is unique due to the presence of both an alkyne and an ether group in its structure
Propriétés
Numéro CAS |
121587-78-8 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
12-[(2-methylpropan-2-yl)oxy]dodec-1-yne |
InChI |
InChI=1S/C16H30O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h1H,6-15H2,2-4H3 |
Clé InChI |
AEBYADFKFLZOMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCCCCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


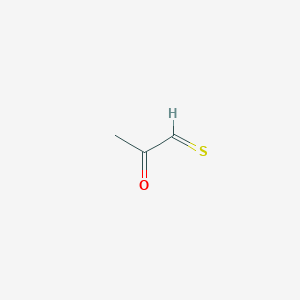
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
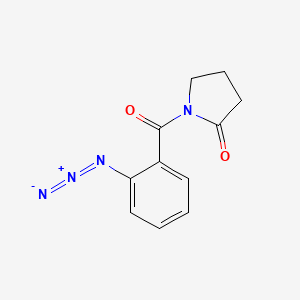
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
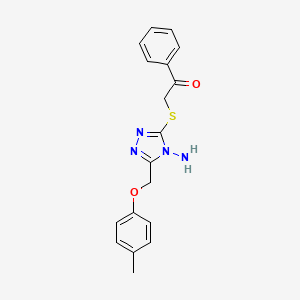
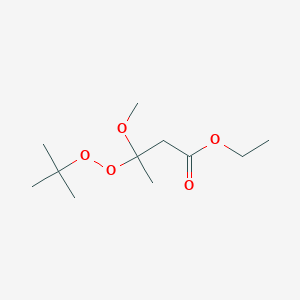
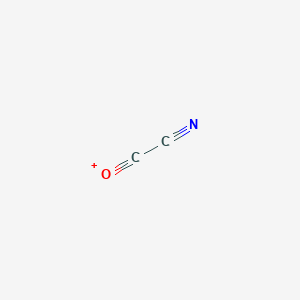

![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
